Gorlic Acid: A Technical Overview of its Chemical Structure, Properties, and Biological Activities
Gorlic Acid: A Technical Overview of its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gorlic acid is a naturally occurring cyclopentenyl fatty acid, a unique class of lipids characterized by a terminal cyclopentene (B43876) ring.[1] Historically, it is known as a constituent of chaulmoogra oil, which has been used in traditional medicine for the treatment of leprosy.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Gorlic acid, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
Gorlic acid is chemically known as (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid.[3] Its structure consists of an 18-carbon chain with a cis double bond at the 6th position and a terminal cyclopentene ring.
Below is a visualization of the chemical structure of Gorlic acid.
Caption: 2D chemical structure of Gorlic acid.
Physicochemical Properties
A summary of the key quantitative data for Gorlic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O₂ | [3] |
| Molecular Weight | 278.43 g/mol | [3] |
| CAS Number | 502-31-8 | [4] |
| IUPAC Name | (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid | [3] |
| Melting Point | 6 °C | |
| Boiling Point | 232.5 °C at 10 mmHg | |
| Appearance | Optically active liquid |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of Gorlic acid.
Isolation and Purification of Gorlic Acid from Chaulmoogra Oil
This protocol is adapted from historical methods for the separation of fatty acids from chaulmoogra oil.
Objective: To isolate and purify Gorlic acid from chaulmoogra oil.
Methodology:
-
Saponification:
-
Reflux a known quantity of chaulmoogra oil with an excess of 2M ethanolic potassium hydroxide (B78521) for 2 hours to saponify the triglycerides.
-
-
Extraction of Fatty Acids:
-
After cooling, dilute the reaction mixture with water and acidify with 6M hydrochloric acid to precipitate the free fatty acids.
-
Extract the fatty acids with diethyl ether. Wash the ether extract with water until neutral, and then dry over anhydrous sodium sulfate.
-
-
Fractional Crystallization:
-
Evaporate the diethyl ether to obtain the crude fatty acid mixture.
-
Dissolve the mixture in a minimal amount of hot 80% ethanol (B145695).
-
Allow the solution to cool slowly to induce fractional crystallization. The solid, higher-melting point fatty acids (chaulmoogric and hydnocarpic acids) will crystallize first.
-
Filter the crystals and retain the mother liquor, which is enriched in the lower-melting point Gorlic acid.
-
-
Purification by Distillation:
-
Esterify the fatty acids in the mother liquor by refluxing with an excess of ethanol and a catalytic amount of sulfuric acid.
-
Fractionally distill the resulting ethyl esters under reduced pressure. Collect the fraction corresponding to the boiling point of ethyl gorlate.
-
Saponify the collected ethyl gorlate fraction and re-acidify to obtain purified Gorlic acid.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of Gorlic acid using GC-MS.[5][6]
Objective: To identify and quantify Gorlic acid in a sample.
Methodology:
-
Derivatization (Esterification):
-
Convert the carboxylic acid group of Gorlic acid to its methyl ester (FAME) for improved volatility. This can be achieved by heating the sample with a solution of BF₃ in methanol (B129727) or with acidic methanol.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., HP-5MS).[4]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).[4]
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.[5]
-
-
Data Analysis:
-
Identify the peak corresponding to methyl gorlate based on its retention time and mass spectrum, which will show a characteristic fragmentation pattern.
-
Quantify the amount of Gorlic acid by comparing the peak area to that of an internal standard.
-
In Vitro Anti-Mycobacterial Activity Assay
This protocol is based on methods used to assess the activity of chaulmoogra acids against Mycobacterium leprae.[7]
Objective: To determine the in vitro anti-mycobacterial activity of Gorlic acid.
Methodology:
-
Bacterial Culture:
-
Use a suitable Mycobacterium species, such as Mycobacterium smegmatis as a surrogate for the non-culturable M. leprae, or a susceptible strain of M. tuberculosis.
-
Grow the bacteria in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a serial dilution of Gorlic acid in the culture medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the mycobacteria.
-
Include positive (bacteria with no drug) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (temperature and time) for the specific Mycobacterium species.
-
Determine the MIC as the lowest concentration of Gorlic acid that visibly inhibits bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[8]
-
In Vitro Anti-Inflammatory Activity Assay
This protocol utilizes the inhibition of bovine serum albumin (BSA) denaturation as a measure of anti-inflammatory activity.[9][10][11]
Objective: To evaluate the in vitro anti-inflammatory potential of Gorlic acid.
Methodology:
-
Reaction Mixture Preparation:
-
Induction of Denaturation:
-
Heat the reaction mixtures at 72°C for 5 minutes.[11]
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.[11]
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
A known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be used as a positive control.[9]
-
Biological Activities and Potential Signaling Pathways
The primary reported biological activities of Gorlic acid and other cyclopentenyl fatty acids are their anti-mycobacterial and anti-inflammatory effects.
Anti-Leprosy Activity
The historical use of chaulmoogra oil for leprosy points to the anti-mycobacterial properties of its constituent fatty acids, including Gorlic acid.[2] Studies on chaulmoogra acids have demonstrated their ability to inhibit the multiplication of Mycobacterium leprae in a mouse footpad infection model.[7] The proposed mechanism of action involves the disruption of the mycobacterial cell wall, which is rich in lipids.[8]
Anti-Inflammatory Activity
Cyclopentenone prostaglandins, which share a similar cyclopentenone ring structure, are known to exert anti-inflammatory effects through the direct inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[12] It is plausible that Gorlic acid may exert its anti-inflammatory effects through a similar mechanism. The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity.[1][13]
Below is a diagram illustrating the potential inhibitory effect of Gorlic acid on the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB pathway by Gorlic acid.
Conclusion
Gorlic acid remains a molecule of interest due to its unique chemical structure and its historical association with the treatment of leprosy. While modern antibiotics have largely replaced chaulmoogra oil, the study of its active constituents, such as Gorlic acid, may provide valuable insights for the development of new anti-mycobacterial and anti-inflammatory agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this fascinating fatty acid. Further research is warranted to fully elucidate its mechanisms of action and explore its potential applications in modern medicine.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lhncbc.nlm.nih.gov [lhncbc.nlm.nih.gov]
- 3. Gorlic acid | C18H30O2 | CID 51351687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gorlic acid [webbook.nist.gov]
- 5. metbio.net [metbio.net]
- 6. Gas chromatography-mass spectrometry of mycolic acids as a tool in the identification of medically important coryneform bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The activity of chaulmoogra acids against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effect of ursolic acid on the inhibition of Mycobacterium tuberculosis and its cell wall mycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]
- 10. Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.cnr.it [iris.cnr.it]
- 12. scilit.com [scilit.com]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
